2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
Description
The compound 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₁₈H₁₃ClN₄S₂ and a molecular weight of 384.91 g/mol . It features a 1-phenyl core substituted at the 4-position with a 2-chlorophenyl sulfide group and at the 6-position with a methylsulfanyl moiety.
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZSISGUIMJNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide involves the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to its inhibition .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings and Implications
Substituent Effects on Bioactivity :
- The benzylsulfanyl substituent in is associated with antiviral and anti-mycobacterial activities, likely due to enhanced lipophilicity and target binding. In contrast, the methylsulfanyl group in the target compound may offer metabolic stability but reduced steric bulk compared to benzyl .
- The 6-amine group in TRAP1 inhibitors (e.g., ) enables mitochondrial permeability and high plasma stability, critical for anticancer activity. The 6-methylsulfanyl group in the target compound may compromise mitochondrial targeting but improve resistance to oxidative degradation .
Replacing the 2-chlorophenyl group with a cyclohexyl moiety (as in ) increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Metabolic and Pharmacokinetic Profiles :
- TRAP1 inhibitors with a 6-amine substituent exhibit superior metabolic stability , whereas sulfide-containing derivatives (e.g., target compound) may undergo faster hepatic clearance due to sulfur oxidation pathways.
Biological Activity
The compound 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide , with the molecular formula and a molecular weight of 384.91 g/mol, is part of the pyrazolo[3,4-d]pyrimidine class known for various biological activities, particularly in antiviral and anti-inflammatory applications. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula :
- Molecular Weight : 384.91 g/mol
- CAS Number : 478247-62-0
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance:
- Compounds in this class have been shown to inhibit herpes simplex virus type-1 (HSV-1) and other viral pathogens effectively. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring enhance antiviral efficacy against HIV and measles virus (MeV) .
Anti-inflammatory Activity
The compound has also demonstrated potential as an anti-inflammatory agent. The following details summarize its effects:
- In vitro assays indicated that certain pyrazolo derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, a key enzyme in inflammatory processes .
- A series of synthesized compounds showed significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .
Case Study 1: Antiviral Efficacy
A study conducted by Ndungu et al. evaluated several pyrazole derivatives against MeV, highlighting that one compound exhibited an EC50 of 60 nM, showcasing its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Potential
Research on a new series of pyrazole derivatives indicated that compounds with specific substitutions displayed high COX-2 inhibitory activity, with IC50 values comparable to leading anti-inflammatory medications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
